DL-cysteine hydrochloride hydrate

Description

The exact mass of the compound DL-Cysteine hydrochloride monohydrate is 175.0069920 g/mol and the complexity rating of the compound is 75.3. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DL-cysteine hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-cysteine hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

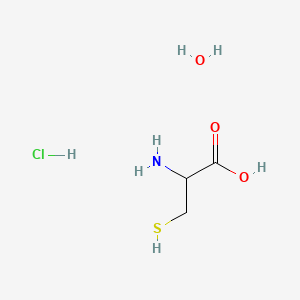

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10318-18-0, 96998-61-7, 116797-51-4 |

Source

|

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-Cysteine Hydrochloride Monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Cysteine Hydrochloride Hydrate: A Comparative Analysis of Enantiopure and Racemic Forms

Foreword: Navigating the Crystalline Landscape of a Chiral Molecule

To our fellow researchers, scientists, and drug development professionals, this guide delves into the molecular architecture of cysteine hydrochloride hydrate, a compound fundamental to numerous biochemical and pharmaceutical applications. The inherent chirality of cysteine presents a fascinating case study in solid-state chemistry, where the arrangement of molecules in a crystal lattice is profoundly influenced by its stereochemical composition. While the L-enantiomer is ubiquitous in nature, the DL-racemic mixture is also of significant industrial and research interest.

The Building Block: Understanding Cysteine Hydrochloride Monohydrate

Cysteine, a semi-essential proteinogenic amino acid, is distinguished by its thiol (-SH) side chain.[1] This functional group endows cysteine with unique properties, including the ability to form disulfide bonds crucial for protein structure, act as a potent antioxidant, and chelate metal ions.[2] However, the free thiol is susceptible to oxidation. For applications in pharmaceuticals, cell culture, and chemical synthesis, it is often stabilized as a hydrochloride salt. The monohydrate form (C₃H₇NO₂S·HCl·H₂O) enhances stability and solubility, making it a preferred variant for formulation and experimental work.[3][4]

Molecular Identity:

-

Chemical Formula: C₃H₁₀ClNO₃S[5]

-

Molecular Weight: 175.64 g/mol [5]

-

Forms: Exists as L-enantiomer, D-enantiomer, and a DL-racemic mixture.[1][6]

-

CAS Numbers: 7048-04-6 (L-form monohydrate), 96998-61-7 (DL-form monohydrate).[4][7]

The Enantiopure Architecture: Crystal Structure of L-Cysteine Hydrochloride Monohydrate

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). For L-cysteine hydrochloride monohydrate, SC-XRD studies have provided a precise map of its molecular and supramolecular structure.

Crystallographic Data and Unit Cell

Experimental analysis has shown that L-cysteine hydrochloride monohydrate crystallizes in a non-centrosymmetric space group, a necessity for a chiral molecule.[8][9] The absence of an inversion center in the crystal lattice is a direct consequence of the presence of a single enantiomer.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [8][9] |

| Space Group | P2₁2₁2₁ | [8] |

| a | 19.425 Å | [8] |

| b | 7.115 Å | [8] |

| c | 5.289 Å | [8] |

| Volume (V) | 764.186 ų | [8] |

| Molecules/Unit Cell (Z) | 4 (Implied) |

Table 1: Crystallographic data for L-Cysteine Hydrochloride Monohydrate.

The orthorhombic system with the P2₁2₁2₁ space group indicates a highly ordered, three-dimensional lattice built from repeating units containing the L-cysteine molecule, a chloride ion, and a water molecule, all connected through a network of hydrogen bonds.

Molecular Conformation and Supramolecular Assembly

Within the crystal, the cysteine molecule exists in its cationic form, with the amino group protonated (-NH₃⁺) and the carboxylic acid group remaining neutral (-COOH). The chloride ion balances the positive charge. The water molecule is integral to the crystal's stability, participating extensively in the hydrogen-bonding network that holds the entire structure together. This network involves interactions between the ammonium group, the carboxyl group, the thiol group, the water molecule, and the chloride ion, creating a robust three-dimensional architecture.

The Racemic Counterpart: Theoretical Structure of DL-Cysteine Hydrochloride Hydrate

When a racemic (50:50) mixture of D- and L-enantiomers crystallizes, the resulting solid is known as a racemic compound or racemate. The crystal structure of a racemate is fundamentally different from that of its constituent enantiomers.

The Principle of Centrosymmetry

The most significant difference is the emergence of centrosymmetry.[10] In a racemic crystal, for every L-molecule at a specific position, there is a corresponding D-molecule related by a center of inversion. This leads to crystallization in a centrosymmetric space group (e.g., P-1, C2/c, P2₁/c), which contains symmetry elements like inversion centers that are forbidden in the chiral space groups of enantiopure crystals.[5][11]

The causality behind this is thermodynamic and geometric efficiency. Packing a D- and an L-molecule together as an inversion pair can often lead to more efficient space-filling and stronger intermolecular interactions than packing molecules of the same handedness, resulting in a more stable crystal lattice.

Predicted Structural Features of the DL-Form

Based on these principles, we can predict the key structural characteristics of DL-cysteine hydrochloride hydrate:

-

Space Group: It would crystallize in a centrosymmetric space group, with P2₁/c being a common choice for racemic amino acids.

-

Molecular Packing: The D- and L-molecules would form inversion pairs. The hydrogen bonding network would be adapted to link these D-L pairs, likely resulting in different bond distances and angles compared to the L-L interactions in the enantiopure crystal.

-

Physicochemical Properties: Properties that depend on the crystal lattice, such as density, melting point, and solubility, would likely differ between the DL-racemate and the L-enantiomer.

Experimental Verification: A Methodological Framework

To definitively determine the molecular structure of DL-cysteine hydrochloride hydrate and confirm these theoretical predictions, a suite of analytical techniques is required. The protocols described here represent a self-validating system for structural elucidation.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining crystal structure. The causality for its use is that the wavelength of X-rays is on the same order of magnitude as interatomic distances, allowing for diffraction patterns that directly map the electron density within the crystal.[12][13]

Experimental Protocol:

-

Crystal Growth (Self-Validation Step):

-

Prepare a saturated solution of DL-cysteine hydrochloride hydrate in deionized water at a slightly elevated temperature.

-

Allow the solution to cool slowly and evaporate in a vibration-free environment. The formation of well-formed, single crystals with sharp edges is the first validation of sample purity and suitability.

-

Harvest a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[12]

-

-

Data Collection:

-

Mount the crystal on a single-crystal diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ≈1.54 Å) and an area detector.[2]

-

Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

Collect a series of diffraction images while rotating the crystal through a range of angles. The software will automatically index the reflections to determine the unit cell and space group.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to integrate the intensities of each reflection.

-

Solve the "phase problem" using direct methods or Patterson functions to generate an initial electron density map.

-

Build an atomic model into the electron density map, identifying the positions of C, N, O, S, and Cl atoms.

-

Refine the model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated diffraction patterns. The final R-factor serves as a measure of the quality of the fit.

-

Sources

- 1. Cysteine - Wikipedia [en.wikipedia.org]

- 2. geo.umass.edu [geo.umass.edu]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. L-Cysteine hydrochloride monohydrate | C3H10ClNO3S | CID 23462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.mbi.ucla.edu [people.mbi.ucla.edu]

- 6. DL-Cysteine =95 TLC,anhydrous 10318-18-0 [sigmaaldrich.com]

- 7. DL-CYSTEINE HYDROCHLORIDE MONOHYDRATE | 116797-51-4 [amp.chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. Racemic crystallography - Wikipedia [en.wikipedia.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

DL-cysteine hydrochloride hydrate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of DL-Cysteine Hydrochloride Hydrate

Abstract

DL-Cysteine Hydrochloride Hydrate serves as a stabilized, water-soluble source of the semi-essential amino acid cysteine. While the D-isomer has limited biological activity, the L-isomer is a cornerstone of cellular biochemistry, exerting its influence through a multifaceted mechanism of action.[1][2] This guide delineates the core pathways through which L-cysteine modulates cellular function, focusing on its pivotal roles as a master antioxidant precursor, a critical architect of protein structure, and a key modulator of redox-sensitive signaling pathways. We will explore the biochemical underpinnings of these functions, provide validated experimental protocols for their investigation, and offer insights into the causal logic behind these methodologies, tailored for researchers, scientists, and drug development professionals.

Introduction: From Salt Form to Cellular Workhorse

DL-Cysteine Hydrochloride Hydrate is a synthetic formulation that enhances the stability and solubility of cysteine, protecting the reactive thiol group from premature oxidation.[2][3] Upon dissolution and absorption, it provides a bioavailable source of L-cysteine, which is the biologically active enantiomer in mammals.[1][4] The primary functions of cysteine are dictated by its unique side chain, which contains a nucleophilic thiol (-SH) group.[5][6] This functional group is central to its three principal mechanisms of action: antioxidant defense, protein structural integrity, and cellular signaling.

The Antioxidant Powerhouse: Glutathione Synthesis and Beyond

The most profound antioxidant effect of cysteine is not direct, but rather its role as the rate-limiting precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells.[1][3][][8][9]

The Glutathione Synthesis Pathway

Cellular GSH levels are critically dependent on the availability of cysteine. The synthesis is a two-step, ATP-dependent process occurring in the cytosol:

-

Formation of γ-glutamylcysteine: The enzyme glutamate-cysteine ligase (GCL) catalyzes the formation of a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. This is the rate-limiting step in GSH synthesis.[8][10][11]

-

Addition of Glycine: Glutathione synthetase (GS) then adds glycine to the C-terminal of γ-glutamylcysteine to form the tripeptide glutathione (γ-L-Glutamyl-L-cysteinyl-glycine).[8][10][11]

The paramount importance of cysteine in this pathway provides a clear rationale for using cysteine supplementation to bolster cellular defenses against oxidative stress, a cornerstone of many pathological conditions.[9]

Caption: The two-step enzymatic synthesis of glutathione (GSH) in the cytosol.

Direct Radical Scavenging and H₂S Production

While less significant than its role in GSH synthesis, the thiol group of cysteine can directly scavenge certain reactive oxygen species (ROS).[][12] More recently, research has highlighted that cysteine catabolism can produce hydrogen sulfide (H₂S) and sulfane sulfur species, which themselves have potent antioxidant and cytoprotective effects.[13][14] N-acetylcysteine (NAC), a cysteine prodrug, has been shown to exert fast-acting antioxidant effects by triggering this intracellular H₂S production.[13]

The Structural Architect: Disulfide Bond Formation

The thiol group of a cysteine residue within a polypeptide chain can be oxidized and covalently linked to another cysteine's thiol group, forming a disulfide bond (-S-S-). This process, forming a cystine residue, is fundamental to protein structure and function.[1][4][5]

-

Protein Stability: Disulfide bonds act as molecular staples, cross-linking different parts of a polypeptide chain or linking separate chains together (e.g., in insulin).[1][4] This dramatically increases the thermodynamic stability of the protein's tertiary and quaternary structure, particularly for proteins secreted into the oxidizing extracellular environment.[1][5]

-

Proteolytic Resistance: The increased rigidity conferred by disulfide bonds makes proteins more resistant to degradation by proteases.[1][5]

-

Catalytic Function: The thiol group is a potent nucleophile and often participates directly in enzymatic reactions.[1][4] Its reactivity is crucial for the catalytic cycles of enzymes like caspases and papain.[4]

Table 1: Physicochemical Properties of Cysteine Functional Groups

| Functional Group | Chemical Formula | Approximate pKa | Predominant State at Physiological pH (~7.4) |

| Carboxyl | -COOH | ~1.7 - 2.0 | Deprotonated (-COO⁻) |

| Thiol (Sulfhydryl) | -SH | ~8.3 | Mostly Protonated (-SH) |

| Amino | -NH₃⁺ | ~10.7 | Protonated (-NH₃⁺) |

Note: The pKa of the thiol group can vary significantly within a protein's microenvironment.

The Signaling Modulator: The Keap1-Nrf2 Pathway

Perhaps the most elegant mechanism of cysteine action is its role in redox sensing. The cell has evolved a sophisticated system to respond to oxidative stress, the Keap1-Nrf2 pathway, which relies on the high reactivity of specific cysteine residues.[15]

-

Basal State (Homeostasis): The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1).[16][17] Keap1 acts as an adaptor for an E3 ubiquitin ligase complex, which constantly targets Nrf2 for ubiquitination and subsequent degradation by the proteasome. This keeps Nrf2 levels low.[15][18]

-

Stressed State (Oxidative Challenge): Keap1 is a cysteine-rich protein, with several highly reactive "sensor" cysteines (e.g., C151, C273, C288 in humans).[17][18][19] When the cell is exposed to electrophiles or oxidants, these sensor thiols are modified. This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[15][16]

-

Cellular Response: Nrf2 is no longer degraded, allowing it to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes.[15] This orchestrates a powerful antioxidant and detoxification response, including the upregulation of enzymes involved in glutathione synthesis (GCL) and recycling.

Caption: Regulation of Nrf2 activity by Keap1 under basal and oxidative stress conditions.

Experimental Protocols & Methodologies

Investigating the mechanism of action of cysteine requires robust, validated methodologies. The choice of experiment depends on the specific aspect of the mechanism being interrogated.

Protocol: Quantification of Intracellular Glutathione (GSH)

This protocol uses monochlorobimane (mBCl), a cell-permeable dye that is non-fluorescent until it reacts with the thiol group of GSH, a reaction catalyzed by glutathione S-transferases (GST). This specificity makes it a reliable method for measuring intracellular GSH levels.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well, black, clear-bottom plate at a density of 10,000-20,000 cells/well. Allow cells to adhere overnight.

-

Treatment: Treat cells with DL-cysteine hydrochloride hydrate (e.g., 0.1, 1, 5 mM) or a vehicle control for a predetermined time (e.g., 6, 12, 24 hours). Include a positive control like N-acetylcysteine (NAC).

-

Dye Loading: Remove treatment media. Wash cells once with 100 µL of warm phosphate-buffered saline (PBS).

-

mBCl Staining: Add 100 µL of 50 µM mBCl in PBS to each well.

-

Causality Insight: The concentration and incubation time are critical. Too high a concentration can lead to non-specific fluorescence, while too short an incubation may not allow the enzymatic reaction to reach a stable plateau.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measurement: Read the fluorescence on a plate reader with excitation at ~380 nm and emission at ~470 nm.

-

Data Normalization: After reading, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence signal to total protein content, correcting for any differences in cell number.

Protocol: Assessment of Nrf2 Nuclear Translocation via Western Blot

This protocol determines if cysteine treatment leads to the activation and nuclear translocation of Nrf2, a key event in the Keap1-Nrf2 pathway.

Methodology:

-

Cell Culture and Treatment: Grow cells (e.g., HEK293, ARPE-19) in 6-well plates to ~80% confluency. Treat with DL-cysteine hydrochloride hydrate or a known Nrf2 activator (e.g., sulforaphane) for 1-4 hours.

-

Nuclear and Cytoplasmic Fractionation:

-

Harvest cells and gently lyse the plasma membrane using a hypotonic buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, and a protease inhibitor cocktail).

-

Centrifuge at low speed (~1,000 x g) to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet gently, then lyse it with a high-salt nuclear extraction buffer (e.g., containing 20 mM HEPES, 400 mM NaCl, 1.5 mM MgCl₂, and protease inhibitors).

-

Self-Validation System: The purity of the fractions is critical. Always run loading controls for each fraction. A cytoplasmic marker (e.g., GAPDH) should be absent or minimal in the nuclear fraction, and a nuclear marker (e.g., Lamin B1 or Histone H3) should be absent from the cytoplasmic fraction.

-

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot:

-

Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify the band intensity for Nrf2 in the nuclear fraction relative to the nuclear loading control (Lamin B1). An increase in the nuclear Nrf2 signal upon treatment indicates activation.

Conceptual Workflow: Identifying Oxidized Cysteine Residues

To identify which specific cysteine residues on proteins are modified by oxidative stress, advanced proteomic techniques like Isotope-Coded Affinity Tags (ICAT) are employed.[20][21] This method provides a powerful, quantitative snapshot of the "redox-ome."

Sources

- 1. Cysteine - Wikipedia [en.wikipedia.org]

- 2. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]

- 3. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 4. infoplease.com [infoplease.com]

- 5. Cysteine (Cys) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 6. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 11. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of DL-Cysteine Hydrochloride Hydrate in Cellular Homeostasis and Therapeutic Innovation: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted biological functions of DL-cysteine hydrochloride hydrate. Moving beyond a basic overview, this document delves into the core metabolic pathways, intricate antioxidant mechanisms, and critical roles in cellular signaling that underscore the significance of this semi-essential amino acid. Furthermore, it offers practical, field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Versatility of a Sulfur-Containing Amino Acid

Cysteine, a unique sulfur-containing amino acid, is a cornerstone of cellular biochemistry.[1] Its hydrochloride hydrate form, a stable and soluble salt, is widely utilized in research and pharmaceutical applications.[2][3] The reactivity of its thiol (-SH) group underpins its diverse biological functions, from being a fundamental building block of proteins to a key player in maintaining the cellular redox environment.[4][5] This guide will explore the integral roles of DL-cysteine in metabolic pathways, its function as a potent antioxidant, and its emerging significance in therapeutic development.

Central Hub of Metabolism: Cysteine's Biosynthetic and Catabolic Pathways

The cellular concentration of cysteine is tightly regulated through a network of biosynthetic and catabolic pathways, ensuring a balanced supply for its various functions.[6]

De Novo Synthesis: The Transsulfuration Pathway

In mammals, cysteine is synthesized from the essential amino acid methionine via the transsulfuration pathway.[2][7] This process involves the conversion of methionine to homocysteine, which then reacts with serine to form cystathionine. The enzyme cystathionine γ-lyase (CSE) subsequently cleaves cystathionine to yield cysteine, α-ketobutyrate, and ammonia.[7] This pathway is crucial for providing a continuous endogenous source of cysteine.

Diagram: The Transsulfuration Pathway

A simplified diagram of the transsulfuration pathway for cysteine biosynthesis.

Catabolism: Fueling Diverse Biological Processes

Cysteine degradation is a critical process that not only prevents the accumulation of this potentially toxic amino acid but also generates several biologically important molecules. The primary catabolic routes involve:

-

Taurine Synthesis: Cysteine is oxidized by cysteine dioxygenase (CDO) to cysteine sulfinic acid, a precursor for the synthesis of taurine.[6][7] Taurine plays essential roles in bile acid conjugation, osmoregulation, and neuromodulation.

-

Hydrogen Sulfide (H₂S) Production: Cysteine can be desulfurated by enzymes like cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS) to produce hydrogen sulfide (H₂S), a gaseous signaling molecule involved in vasodilation and neuromodulation.[8]

-

Pyruvate Formation: Cysteine can be converted to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[6]

The Antioxidant Sentinel: Cysteine's Role in Redox Homeostasis

The thiol group of cysteine is highly reactive and readily participates in redox reactions, making it a central player in the cellular antioxidant defense system.[4][9]

A Precursor to the Master Antioxidant: Glutathione (GSH)

The most significant antioxidant function of cysteine is its role as the rate-limiting precursor for the synthesis of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[1][5][9] GSH is the most abundant intracellular antioxidant and is essential for:

-

Directly scavenging reactive oxygen species (ROS): GSH can directly neutralize free radicals.

-

Enzymatic detoxification: GSH serves as a cofactor for enzymes like glutathione peroxidase and glutathione S-transferases, which detoxify harmful substances.[4]

-

Maintaining the redox state of other molecules: GSH helps to regenerate other antioxidants, such as vitamins C and E, to their active forms.

The synthesis of GSH occurs in two ATP-dependent steps catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of cysteine is the primary determinant of the rate of GSH synthesis.[1]

Diagram: Glutathione Synthesis Pathway

The two-step enzymatic synthesis of glutathione from its constituent amino acids.

Direct Antioxidant Activity and Redox Signaling

Beyond its role in GSH synthesis, cysteine itself can act as a direct antioxidant by donating a hydrogen atom from its thiol group to neutralize free radicals.[1] Furthermore, the reversible oxidation of cysteine residues in proteins is a key mechanism in redox signaling.[10][11][12] This "thiol switch" can modulate protein function, localization, and interaction with other molecules, thereby regulating a wide array of cellular processes, including gene expression and cell proliferation.[4][10]

Experimental Protocols for Studying Cysteine's Biological Functions

To facilitate research in this area, this section provides detailed, step-by-step methodologies for key experiments.

Quantification of Total Glutathione in Biological Samples

This protocol describes a colorimetric assay for the quantification of total glutathione (GSH and its oxidized form, GSSG) based on the enzymatic recycling method.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

Glutathione Reductase

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

GSH standard

-

5% 5-Sulfosalicylic acid (SSA)

-

Sample (cell lysate, tissue homogenate, or plasma)

Procedure:

-

Sample Preparation:

-

For cultured cells, wash cells with PBS and lyse in a suitable buffer.

-

For tissue samples, homogenize in a cold buffer.

-

For plasma, collect blood with an anticoagulant and centrifuge to separate plasma.

-

Deproteinize the sample by adding an equal volume of 5% SSA, vortex, and centrifuge at 8000 x g for 10 minutes at 4°C. Collect the supernatant.[13]

-

-

Standard Curve Preparation:

-

Prepare a stock solution of GSH standard.

-

Perform serial dilutions of the GSH stock solution to create a standard curve (e.g., 0, 1.56, 3.13, 6.25, 12.5, 25, 50, 100 µmol/l).[14]

-

-

Assay Reaction:

-

Prepare a reaction mixture containing NADPH solution, DTNB solution, and Glutathione Reductase in an appropriate buffer.

-

Add 160 µl of the reaction mixture to each well of a 96-well plate.[13]

-

Add 20 µl of the deproteinized sample or standard to the respective wells.

-

-

Measurement:

-

Calculation:

-

Calculate the rate of change in absorbance for each sample and standard.

-

Plot the standard curve and determine the concentration of total glutathione in the samples from the curve.

-

Diagram: Workflow for Glutathione Quantification

A schematic of the experimental workflow for quantifying total glutathione.

Measurement of Cysteine Concentration in Plasma by HPLC

This protocol outlines a method for the determination of total cysteine in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection after reduction and derivatization.

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Tris(2-carboxyethyl)phosphine (TCEP) for reduction

-

Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) for derivatization

-

Trichloroacetic acid (TCA) for protein precipitation

-

Cysteine standard

-

Plasma sample

Procedure:

-

Sample Preparation and Reduction:

-

Protein Precipitation:

-

Derivatization:

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve using known concentrations of cysteine.

-

Quantify the cysteine concentration in the plasma samples by comparing their peak areas to the standard curve.

-

Applications in Drug Development and Cell Culture

The unique properties of DL-cysteine hydrochloride hydrate make it a valuable component in various pharmaceutical and biotechnological applications.

-

Drug Formulation: Cysteine and its derivatives are used in drug formulations as antioxidants to protect active pharmaceutical ingredients from degradation.[20][21] They can also be conjugated to polymers to enhance the muco- and tissue-adhesive properties of drug delivery systems.[22]

-

Cell Culture: L-cysteine hydrochloride monohydrate is a common supplement in cell culture media, where it serves as an essential nutrient, a precursor for glutathione synthesis, and a protective agent against oxidative stress, thereby promoting cell growth and viability.[8][23]

Conclusion

DL-cysteine hydrochloride hydrate is far more than a simple amino acid; it is a pivotal molecule that sits at the crossroads of metabolism, redox biology, and cellular signaling. Its fundamental roles in protein structure, glutathione synthesis, and direct antioxidant defense highlight its importance in maintaining cellular health. For researchers and drug development professionals, a deep understanding of its biological functions and the availability of robust experimental protocols are essential for advancing our knowledge of human health and disease and for developing novel therapeutic strategies.

References

-

Cysteines as Redox Molecular Switches and Targets of Disease. (2017). PMC. [Link]

-

Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (2013). ACS Publications. [Link]

-

CysQuant: Simultaneous quantification of cysteine oxidation and protein abundance using data dependent or independent acquisition mass spectrometry. (n.d.). PMC. [Link]

-

Cysteine biochemistry allows for redox-dependent signaling. Specific... (n.d.). ResearchGate. [Link]

-

Cysteine anabolism and catabolism pathways. Cysteine is either imported... (n.d.). ResearchGate. [Link]

-

Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH. (1996). PubMed. [Link]

-

Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. (n.d.). PMC. [Link]

-

Cysteine oxidation is the site mainly described for redox signaling.... (n.d.). ResearchGate. [Link]

-

Best practices for cysteine analysis. (2024). ResearchGate. [Link]

-

Total Glutathione Quantification Kit Technical Manual. (2016). Dojindo Molecular Technologies. [Link]

-

Glutathione Assay Kit (Colorimetric). (n.d.). ResearchGate. [Link]

-

Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. (n.d.). NIH. [Link]

-

Pathways of cysteine metabolism; cysteine is derived from extracellular cystine via the xc. (n.d.). ResearchGate. [Link]

-

Schematic diagram of cysteine and methionine metabolism pathways based... (n.d.). ResearchGate. [Link]

-

Cysteine Synthase: A Key Enzyme of Cysteine Biosynthetic Pathway. (2025). PubMed. [Link]

-

Total-Glutathione (GSH) Assay Kit Instruction 1. Principle of Measurement 2. Reagent Composition and Preparation. (n.d.). BioVision. [Link]

-

Product Manual for Glutathione (GSH) Activity Assay (2 plate, 192 Well Version). (n.d.). Northwest Life Science Specialties. [Link]

-

N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. (n.d.). PMC. [Link]

-

Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress. (n.d.). PMC. [Link]

-

Cysteine and methionine metabolism - Reference pathway. (n.d.). KEGG. [Link]

-

Molecular analysis and control of cysteine biosynthesis: integration of nitrogen and sulphur metabolism. (n.d.). Oxford Academic. [Link]

-

Measurement of Cysteine Dioxygenase Activity and Protein Abundance. (n.d.). PMC. [Link]

-

Rapid and Accurate HPLC Assay for Plasma Total Homocysteine and Cysteine in a Clinical Laboratory Setting. (n.d.). Oxford Academic. [Link]

-

CYSTEINE METABOLISM. (n.d.). Slideshare. [Link]

-

cysteine biosynthesis/homocysteine degradation (trans-sulfuration). (n.d.). PubChem. [Link]

-

HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

-

Metabolism of Cysteine in Plants and Phototrophic Bacteria. (n.d.). AMiner. [Link]

-

Bioinformatics analysis of enzymes involved in cysteine biosynthesis: first evidence for the formation of cysteine synthase complex in cyanobacteria. (n.d.). NIH. [Link]

-

Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation. (n.d.). PubMed Central. [Link]

-

L-Cysteine hydrochloride monohydrate, USP, suitable for cell culture. (n.d.). Millipore Sigma. [Link]

-

A Review of Methionine and Cysteine: Their Roles as Sinks for Reactive Oxygen and Nitrogen Species, Including Bioinformatic Analysis of Their Percent Compositions in Metabolic Proteins. (n.d.). ResearchGate. [Link]

-

L-Cysteine hydrochloride monohydrate. (n.d.). HiMedia Laboratories. [Link]

-

L-Cysteine hydrochloride monohydrate, USP, suitable for cell culture. (n.d.). albertbio.com. [Link]

-

Effects of the Usage of l-Cysteine (l-Cys) on Human Health. (2018). PMC. [Link]

-

DL-Cysteine: A Key Ingredient for Advanced Cosmetic Formulations. (n.d.). Logic Transparent. [Link]

-

Clinical and nutritional benefits of cysteine-enriched protein supplements. (2025). ResearchGate. [Link]

-

NAC has direct antioxidant properties on oxidant species (e.g. OH. (n.d.). ResearchGate. [Link]

-

Cysteine metabolism in neuronal redox homeostasis. (n.d.). PMC. [Link]

-

DL-Cysteine (CAS 3374-22-9): A Versatile Amino Acid for Pharmaceutical, Food, and Biotech Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin. (2023). MDPI. [Link]

-

Recent advances in microbial biosynthesis of L-cysteine and its derivative sulfur-containing antioxidants. (2025). PubMed. [Link]

-

An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly. (2025). ResearchGate. [Link]

-

An increased need for dietary cysteine in support of glutathione synthesis may underlie the increased risk for mortality associated with low protein intake in the elderly. (n.d.). PubMed Central. [Link]

-

Effects of the Usage of l-Cysteine (l-Cys) on Human Health. (2018). MDPI. [Link]

Sources

- 1. Cysteine metabolism in neuronal redox homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cysteine biosynthesis/homocysteine degradation (trans-sulfuration) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. resource.aminer.org [resource.aminer.org]

- 4. Cysteines as Redox Molecular Switches and Targets of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of the Usage of l-Cysteine (l-Cys) on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CYSTEINE METABOLISM | PPTX [slideshare.net]

- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 9. Exploring the Antioxidant Roles of Cysteine and Selenocysteine in Cellular Aging and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. dojindo.co.jp [dojindo.co.jp]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 19. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. nbinno.com [nbinno.com]

- 22. L-Cysteine-Modified Transfersomes for Enhanced Epidermal Delivery of Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. himedialabs.com [himedialabs.com]

A Technical Guide to DL-Cysteine Hydrochloride Hydrate as a Versatile Precursor Molecule

Executive Summary: DL-Cysteine hydrochloride hydrate is a highly versatile and economically significant precursor molecule, primarily utilized for the unique reactivity of its thiol (-SH) group. As the more stable and soluble hydrochloride salt of the amino acid cysteine, it serves as a critical starting material in diverse fields ranging from advanced materials science to pharmaceutical development.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of its fundamental properties, core applications, and field-proven protocols. We will explore its pivotal role in the synthesis of functionalized nanoparticles, the development of advanced biopolymers for drug delivery, and the precise construction of therapeutic peptides, offering both the theoretical basis and practical methodologies for its effective use.

Foundational Physicochemical Properties

The utility of DL-cysteine hydrochloride hydrate as a precursor is rooted in its distinct chemical structure and predictable reactivity. Understanding these fundamentals is crucial for its successful application in any synthetic or biological context.

Chemical Structure and Identification

DL-Cysteine hydrochloride hydrate is the monohydrate form of the hydrochloride salt of the racemic amino acid cysteine.[3] The hydrochloride salt form enhances the compound's stability, particularly against oxidation, and increases its solubility in aqueous media compared to free cysteine.[2][4]

-

CAS Number: 10318-18-0 (hydrate); 116797-51-4 (monohydrate)[3][6]

-

Appearance: White crystalline powder[7]

Solubility and Stability Profile

Proper handling and storage are paramount to maintaining the integrity of the thiol group. The compound is generally stable but is susceptible to oxidation, especially in neutral to alkaline solutions exposed to air.[8]

| Property | Specification | Expert Insight & Causality |

| Solubility in Water | 50 mg/mL[8] | Highly soluble due to its salt form. Solubility is enhanced in acidic conditions (e.g., 1 M HCl), which protonates the carboxylate and amine groups, preventing the formation of less soluble zwitterions.[7][9] |

| pH of 1% Solution | 1.5 - 2.0[7] | The presence of hydrochloric acid makes aqueous solutions inherently acidic, which contributes to the stability of the thiol group by slowing the rate of air oxidation. |

| Storage Conditions | Store at room temperature, keep away from moisture.[4][10] | The compound is hygroscopic. Long-term stability is best achieved in a dry, inert atmosphere to prevent both moisture uptake and slow oxidation of the thiol group to form cystine (a disulfide-linked dimer).[4] |

| Solution Stability | Aqueous solutions readily oxidize in air. Stability is increased in degassed solutions at an acidic pH.[8] | The deprotonated thiolate anion (RS⁻) is the species that is readily oxidized. Maintaining a low pH keeps the thiol group protonated (-SH), significantly reducing its susceptibility to oxidation. For redox-sensitive applications, solutions should be prepared anaerobically.[9] |

The Thiol Group: The Engine of Reactivity

The precursor capability of DL-cysteine hydrochloride hydrate is almost entirely derived from its sulfhydryl (thiol, -SH) group. This group exhibits two key chemical properties:

-

Strong Nucleophilicity: The thiol group is an excellent nucleophile, readily participating in addition reactions (e.g., Michael addition) and forming stable thioether bonds. This is the basis for its use in modifying polymers and other organic molecules.[1][11]

-

High Affinity for Metals: The soft sulfur atom has a strong affinity for soft metals, including gold, silver, cadmium, and iron.[7][12][13] It forms robust coordinate bonds (chemisorption) to nanoparticle surfaces, making it an exceptional capping and functionalizing agent.[12][14]

Core Applications in Materials Science and Nanotechnology

The ability of cysteine to passivate and functionalize nanoparticle surfaces has made it a cornerstone of nanomaterials chemistry, particularly for biomedical applications.

Role as a Capping and Functionalizing Agent

When used in nanoparticle synthesis, cysteine serves multiple simultaneous functions. The choice to use cysteine is causal: its functional groups are not merely passive but actively impart desirable properties to the final nanomaterial.

-

Prevents Aggregation: By binding to the nanoparticle surface, the cysteine molecules create a physical and electrostatic barrier that prevents the nanoparticles from aggregating and precipitating out of solution.[13][15]

-

Imparts Biocompatibility: Coating a metallic nanoparticle with a naturally occurring amino acid like cysteine significantly improves its biocompatibility and reduces potential toxicity.[13][16]

-

Provides a Functional Surface: The exposed amino and carboxyl groups of the cysteine shell provide reactive handles for further chemical modification, such as covalently attaching drugs, targeting ligands, or imaging agents.[13]

Workflow: Synthesis of Cysteine-Functionalized Nanoparticles

The general process for synthesizing cysteine-functionalized nanoparticles is a self-validating workflow that proceeds from precursor materials to a fully characterized final product.

Protocol: A Self-Validating Method for Synthesizing Cysteine-Capped Silver Nanoparticles (AgNPs)

This protocol is adapted from established methods for producing stable, functionalized AgNPs suitable for further use as drug carriers.[12] The inclusion of characterization steps ensures the validation of the synthesis.

Materials:

-

Silver Nitrate (AgNO₃)

-

DL-Cysteine hydrochloride hydrate

-

Sodium Hydroxide (NaOH)

-

Borane dimethylamine complex (DMAB)

-

Deionized water

Methodology:

-

Precursor Solution A (Ag-Cysteine Complex):

-

Prepare a 0.2 M aqueous solution of AgNO₃.

-

Prepare a separate aqueous solution containing 0.4 M DL-cysteine hydrochloride hydrate and 1.0 M NaOH.

-

Mix the two solutions in a 1:1 volumetric ratio. A faint yellow color should appear, indicating the formation of the L-cysteine-Ag⁺ complex. This step is crucial as pre-complexation allows for more controlled nucleation.[12]

-

-

Precursor Solution B (Reducing Agent):

-

Freshly prepare an aqueous solution containing 0.3 M DMAB in 0.1 M NaOH. The freshness of this solution is critical for reproducible results as borane complexes can degrade.

-

-

Synthesis:

-

While stirring vigorously, add Solution B to Solution A in a 1:1 volumetric ratio.

-

The solution color will change rapidly as silver nanoparticles are formed and capped by cysteine.

-

Continue stirring for at least 1 hour to ensure the reaction is complete.

-

-

Purification:

-

Transfer the nanoparticle suspension to centrifuge tubes.

-

Centrifuge at high speed (e.g., >12,000 rpm) to pellet the AgNPs.

-

Discard the supernatant, which contains unreacted reagents and byproducts.

-

Resuspend the pellet in deionized water.

-

Repeat the centrifugation and resuspension steps at least three times to ensure high purity.

-

-

Validation/Characterization:

-

UV-Visible Spectroscopy: Confirm the formation of AgNPs by observing the characteristic surface plasmon resonance peak (typically ~400 nm).[15]

-

Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.[12]

-

Transmission Electron Microscopy (TEM): Visualize the nanoparticle morphology, size, and crystallinity.[12]

-

X-ray Photoelectron Spectroscopy (XPS): Confirm the elemental composition and, crucially, the chemical bonding between silver and the sulfur of cysteine on the nanoparticle surface.[12][13]

-

Data Presentation: Characterization of Functionalized Nanoparticles

The table below summarizes typical characterization data for metal nanoparticles functionalized with cysteine, as reported in the literature.

| Characterization Technique | Parameter Measured | Typical Result & Interpretation | Source(s) |

| DLS/TEM | Particle Size | Symmetrical distribution with a mean diameter typically in the range of 5-30 nm. The narrow distribution indicates controlled synthesis. | [12][14][16] |

| XPS (Ag 3d spectrum) | Silver Binding Energy | A peak at ~368.2 eV is attributed to metallic Ag(0), while a second peak at ~368.7 eV corresponds to Ag-S bonds, confirming covalent attachment of cysteine. | [12] |

| XPS (S 2p spectrum) | Sulfur Binding Energy | Peaks at ~161-163 eV confirm the presence of sulfur in a thiolate (R-S-Metal) state, providing direct evidence of surface capping. | [12] |

| FTIR Spectroscopy | Vibrational Bands | Disappearance or shifting of the S-H vibrational band (~2550 cm⁻¹) and the appearance of a Cu-S bond (~607 cm⁻¹) indicates the thiol group has bonded to the metal surface. | [16] |

Applications in Bioconjugation and Drug Development

The nucleophilic thiol group of cysteine is a powerful tool for modifying larger molecules like polymers and for building complex biomolecules like peptides.

Thiol-Modification of Polymers for Enhanced Mucoadhesion

Conjugating cysteine to polymers creates "thiomers," which have significantly enhanced mucoadhesive properties.[17] This is a critical strategy in drug development for improving the residence time of formulations on mucosal surfaces (e.g., oral, nasal, ocular).

The mechanism is based on the formation of disulfide bonds between the thiol groups on the polymer and cysteine-rich mucin glycoproteins in the mucus layer. This covalent bonding provides much stronger adhesion than non-covalent interactions. DL-cysteine hydrochloride hydrate can be used as the starting material to be covalently attached to polymers that have suitable functional groups (e.g., carboxylic acids on poly(acrylic acid) or hyaluronic acid) via amide bond formation.[17][18]

Precursor for Peptide Synthesis: Challenges and Solutions

DL-cysteine hydrochloride hydrate is a direct source of cysteine for Solid-Phase Peptide Synthesis (SPPS). However, the cysteine residue is notoriously prone to racemization (loss of stereochemical purity) during the coupling step.[19] This is caused by the abstraction of the α-proton, which is made more acidic by the electron-withdrawing nature of the protected thiol group.

Field-proven insights have led to the development of specific protocols that minimize this side reaction. The key is to avoid strong, non-hindered organic bases (like DIEA or NMM) when using common in-situ activating agents (like HBTU or HATU).[19][20]

Protocol: Recommended Practices for Incorporating Cysteine in SPPS

This protocol outlines a "safe" method for coupling a protected cysteine residue onto a growing peptide chain on a solid support, minimizing the risk of racemization.

Materials:

-

Fmoc-Cys(Trt)-OH (or other thiol-protected cysteine)

-

Peptide resin with a free N-terminal amine

-

Coupling agents: HBTU and HOBt

-

Base: 2,4,6-trimethylpyridine (TMP) or another highly hindered base[19]

-

Solvent: Anhydrous DMF

Methodology:

-

Resin Preparation: Swell the peptide resin in DMF. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF to expose the free amine for coupling. Wash the resin thoroughly with DMF.

-

Activation (Preactivation Method):

-

In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 eq), HBTU (3 eq), and HOBt (3 eq) in a minimal amount of DMF.

-

Add TMP (6 eq) to the solution.

-

Allow the mixture to pre-activate for 3.5 to 7.0 minutes. This controlled preactivation time is critical to forming the active ester without initiating racemization.[19]

-

-

Coupling: Add the activated cysteine solution to the washed, deprotected resin.

-

Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Validation: Perform a Kaiser test to confirm the complete consumption of the free amine on the resin. A negative result (beads remain yellow) indicates a successful coupling.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents before proceeding to the next cycle of deprotection and coupling.

Logical Pathway: Cysteine Incorporation in SPPS

This diagram illustrates the critical coupling step within the broader SPPS workflow, emphasizing the use of specialized reagents to maintain stereochemical integrity.

Biological Significance as a Metabolic Precursor

In a biological context, cysteine is a semi-essential amino acid and a critical precursor to several vital molecules.[2] DL-cysteine hydrochloride hydrate, once ingested or introduced into a biological system, provides a bioavailable source of cysteine.

The Cysteine-Glutathione Axis: A Cornerstone of Cellular Defense

Perhaps the most significant metabolic role of cysteine is as the rate-limiting precursor for the synthesis of glutathione (GSH).[7][21] Glutathione is the most abundant endogenous antioxidant in mammalian cells, playing a central role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.[2] A sufficient supply of cysteine is therefore essential for maintaining cellular redox homeostasis.

Signaling Pathways: H₂S Generation

Cysteine is also a primary substrate for enzymes like cystathionine β-synthase (CBS), which generate hydrogen sulfide (H₂S).[21] H₂S is now recognized as a critical gasotransmitter, a signaling molecule involved in processes such as vasodilation, neuromodulation, and inflammation.[10][21]

Diagram: Key Metabolic Fates of Cysteine

The central role of cysteine as a metabolic branching point is illustrated below.

Conclusion and Future Outlook

DL-cysteine hydrochloride hydrate is far more than a simple amino acid derivative; it is a fundamental building block whose value is defined by the unparalleled reactivity of its thiol group. Its stability and solubility make it a practical and effective precursor for applications spanning nanotechnology, polymer science, and peptide synthesis. The self-validating protocols and methodologies detailed in this guide underscore its reliability and versatility in a research and development setting.

Future advancements will likely leverage the unique properties of cysteine in more sophisticated ways. This includes the design of multi-functional nanoparticles with precisely controlled surface chemistry for targeted drug delivery, the development of in-situ gelling thiomers for regenerative medicine, and the synthesis of complex peptide-based therapeutics with enhanced stability and efficacy.[18][22] As research continues to push the boundaries of materials science and medicine, the role of DL-cysteine hydrochloride hydrate as a foundational precursor molecule is set to expand even further.

References

-

Nowak, K., et al. (2017). Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier. Journal of Nanobiotechnology, 15(1), 83. Retrieved from [Link]

-

Wuhan Golden Wing Industry & Trade Co., Ltd. (2023). Unlocking the Potential of L-Cysteine HCl Monohydrate-organic amino acid fertilizer. Retrieved from [Link]

-

Boca, S., et al. (2021). Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin. Nanomaterials, 11(11), 2956. Retrieved from [Link]

-

PubChem. (n.d.). DL-cysteine hydrochloride hydrate. Retrieved from [Link]

-

Rani, S., & Kumar, M. (2022). Role of Capping Molecule L-Cysteine on Synthesis and Characterization of Silver Oxide (Ag2O) Nanoparticles by Co-Precipitation Method. Letters in Applied NanoBioScience, 12(3), 80. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). L-Cysteine hydrochloride monohydrate. Retrieved from [Link]

-

PubChem. (n.d.). L-Cysteine hydrochloride monohydrate. Retrieved from [Link]

-

Yilmaz, M., et al. (2018). Synthesis of l-Cysteine Capped Silver Nanoparticles in Acidic Media at Room Temperature and Detailed Characterization. Journal of Cluster Science, 29(4), 637-644. Retrieved from [Link]

-

Zając, A., et al. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. International Journal of Molecular Sciences, 25(1), 12177. Retrieved from [Link]

-

Mansoob, B. K., et al. (2014). Synthesis of L-Cysteine Stabilized Silver Nanoparticles and Their Effects on Cell Viability. Journal of Nanomaterials, 2014, 1-6. Retrieved from [Link]

-

Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1977). S-ACETAMIDOMETHYL-L-CYSTEINE HYDROCHLORIDE. Organic Syntheses, 57, 8. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of L-cysteine-synthetic polymer conjugates. Retrieved from [Link]

-

Zając, A., et al. (2024). Cysteine Conjugation: An Approach to Obtain Polymers with Enhanced Muco- and Tissue Adhesion. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cysteine Hydrochloride?. Retrieved from [Link]

-

Smirnova, E. A., et al. (2020). Reduction and functionalization of graphene oxide with L-cysteine: Synthesis, characterization and biocompatibility. Nanomedicine: Nanotechnology, Biology and Medicine, 29, 102284. Retrieved from [Link]

-

Gregoire, D. (2019). Preparation of L-Cysteine-HCl x H2O for M.barkeri?. ResearchGate. Retrieved from [Link]

-

Mondstar. (2023). What is the stability of DL - Cysteine HCl Monohydrate under different conditions?. Retrieved from [Link]

- Google Patents. (n.d.). CN103103554A - Production method of L-cysteine hydrochloride monohydrate.

- Google Patents. (n.d.). CN111118531A - Preparation method of L-cysteine hydrochloride monohydrate.

-

Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Letters in Peptide Science, 4(3), 163-166. Retrieved from [Link]

-

Brückner, H., et al. (1995). Liquid chromatographic determination of D- and L-amino acids by derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. Journal of Chromatography A, 711(1-2), 201-215. Retrieved from [Link]

-

PubChem. (n.d.). L-(+)-Cysteine. Retrieved from [Link]

-

Berrios, C., et al. (2018). Cysteine-Mediated Green Synthesis of Copper Sulphide Nanoparticles: Biocompatibility Studies and Characterization as Counter Electrodes. Nanomaterials, 8(11), 889. Retrieved from [Link]

-

Iris Biotech. (n.d.). Integrating D-Cysteine into Peptide Synthesis: A Guide for Chemists. Retrieved from [Link]

-

Al-Malki, A. J., et al. (2024). Synthesis and characterization of novel poly cysteine methacrylate nanoparticles and their morphology and size studies. Scientific Reports, 14(1), 9475. Retrieved from [Link]

-

CP Lab Safety. (n.d.). DL-Cysteine Hydrochloride Monohydrate, 25g, Each. Retrieved from [Link]

-

Michalak, E. (1973). Mechanism of the action of DL-cysteine hydrochloride in delayed-type hypersensitivity. I. Influence of DL-cysteine hydrochloride on levels of SH groups in the lymphatic organs of rats with postadjuvant polyarthritis. Archivum Immunologiae et Therapiae Experimentalis, 21(2), 249-254. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of L-cysteine-natural polymer conjugates. Retrieved from [Link]

-

Thannhauser, T. W., et al. (1984). Determination of the cysteine and cystine content of proteins by amino acid analysis: application to the characterization of disulfide-coupled folding intermediates. Analytical Biochemistry, 138(1), 181-188. Retrieved from [Link]

-

Canavelli, P., et al. (2020). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. Proceedings of the National Academy of Sciences, 117(48), 29846-29851. Retrieved from [Link]

-

Bofill, J. M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Letters, 24(50), 9294-9298. Retrieved from [Link]

-

Mohamad Zharif, M. S., et al. (2020). Recent advanced techniques in cysteine determination: a review. Food Research, 4(6), 2336-2346. Retrieved from [Link]

-

Rúzs, M., et al. (2015). Thin-Layer Chromatographic Investigation of L-Cysteine in Solution. Journal of Chromatographic Science, 53(8), 1319-1325. Retrieved from [Link]

-

Farnsworth, D. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. Retrieved from [Link]

Sources

- 1. Atom Scientific Ltd | Product | L-Cysteine Hydrochloride Monohydrate 99.0-100.5% [atomscientific.com]

- 2. What is the mechanism of Cysteine Hydrochloride? [synapse.patsnap.com]

- 3. DL-cysteine hydrochloride hydrate | C3H10ClNO3S | CID 12219647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the stability of DL - Cysteine HCl Monohydrate under different conditions? - Blog [grandhoyo-aminoacid-en.com]

- 5. L-Cysteine hydrochloride monohydrate | C3H10ClNO3S | CID 23462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. himedialabs.com [himedialabs.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. researchgate.net [researchgate.net]

- 10. L-Cysteine hydrochloride hydrate | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel and effective synthesis protocol of AgNPs functionalized using L-cysteine as a potential drug carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Anti-Melanoma Activity of L-Cysteine-Coated Iron Oxide Nanoparticles Loaded with Doxorubicin [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. digital.csic.es [digital.csic.es]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Exploring the Versatile Applications and Properties of L-Cysteine Hydrochloride Anhydrous in Industrial and Biochemical Fields_Chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of DL-Cysteine Hydrochloride Hydrate for Pharmaceutical and Research Applications

Abstract

DL-cysteine hydrochloride hydrate is a crucial amino acid derivative utilized in applications ranging from pharmaceutical formulation and cell culture to food science and chemical synthesis. Its efficacy in these roles is fundamentally governed by its solubility characteristics. This technical guide provides an in-depth analysis of the solubility of DL-cysteine hydrochloride hydrate across various solvent systems. We synthesize data from peer-reviewed literature and technical datasheets to present a comprehensive solubility profile. Beyond quantitative data, this document elucidates the core physicochemical principles dictating its solubility, with a particular focus on the critical roles of pH, temperature, and oxidative stability. A detailed, field-proven protocol for the experimental determination of solubility is provided, designed to ensure accuracy and reproducibility by addressing the unique chemical liabilities of the molecule. This guide is intended for researchers, formulation scientists, and chemical engineers who require a robust understanding of DL-cysteine hydrochloride hydrate's behavior in solution.

Introduction: The Significance of a Soluble Thiol

Cysteine, a sulfur-containing amino acid, is a cornerstone of protein structure and function, primarily through the formation of disulfide bonds. Its hydrochloride salt, DL-cysteine hydrochloride hydrate, offers enhanced stability and solubility over the free-form amino acid, making it the preferred form for many applications. Understanding its solubility is not merely an academic exercise; it is a critical parameter for:

-

Pharmaceutical Formulation: Designing stable parenteral (injectable) solutions, ophthalmic preparations, and other liquid dosage forms.

-

Cell Culture Media: Ensuring the bioavailability of this essential nutrient for optimal cell growth and viability.

-

Chemical Synthesis: Selecting appropriate reaction media and developing efficient crystallization and purification processes.

-

Food and Beverage Industry: Utilizing it as a processing aid and flavor precursor.[1]

This guide moves beyond simple data reporting to explain the causal mechanisms behind the observed solubility phenomena, providing the user with the predictive understanding necessary for successful application development.

Core Physicochemical Properties

A molecule's solubility is an emergent property of its structure and intermolecular forces. The key characteristics of DL-cysteine hydrochloride hydrate are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀ClNO₃S | [2][3] |

| Molecular Weight | 175.64 g/mol | [2][3][4] |

| Appearance | White crystalline powder or crystals | [2][5] |

| pKa Values (of Cysteine) | pKa₁ (α-carboxyl): ~1.71 - 1.92pKa₂ (thiol): ~8.25 - 8.37pKa₃ (α-amino): ~10.70 - 10.78 | [6][7][8] |

| Isoelectric Point (pI) | ~5.1 | [9][10] |

| pH of 1% (w/v) Solution | 1.5 - 2.0 | [5] |

The presence of the hydrochloride salt means that when dissolved in neutral water, the compound creates a highly acidic solution, protonating the carboxyl group and ensuring the amino group is positively charged. This ionic character is the primary driver of its high aqueous solubility.

Solubility Profile of DL-Cysteine Hydrochloride Hydrate

The solubility of DL-cysteine hydrochloride hydrate is highest in polar, protic solvents, particularly water, due to its ionic nature and capacity for hydrogen bonding. Its solubility diminishes significantly in non-polar organic solvents.

| Solvent | Temperature | Solubility (Approximate) | Comments & Source(s) |

| Water | Ambient | Highly Soluble | The hydrochloride salt form significantly enhances aqueous solubility compared to the free amino acid.[11] |

| Ambient | ~100 mg/mL (10 g in 100 mL) | Forms a clear, colorless solution.[5] | |

| Ambient | ~50 mg/mL | A commonly cited value for preparation instructions.[12] | |

| Ethanol | Ambient | Soluble | Generally described as soluble.[2][6] A practical value is reported to be around 10 mg/mL.[9] |

| DMSO | Ambient | ~30 - 100 mg/mL | Sonication or ultrasonic treatment is recommended to achieve higher concentrations.[13][14] |

| Acetone | Ambient | Insoluble | Despite some conflicting database entries, practical experience indicates it is insoluble, which is expected for a polar salt.[9] |

| 1 M HCl | Ambient | ~50 mg/mL | Gentle heating can be used to aid dissolution in acidic solutions.[15] |

Critical Factors Influencing Solubility & Stability

The tabulated solubility values represent a static picture. In practice, the solubility and, critically, the stability of the dissolved species are dynamic and highly dependent on environmental conditions. The interplay of these factors is paramount for successful application.

The Overriding Influence of pH

The solubility of any amino acid is dictated by its ionization state, which is a direct function of the solution's pH.

-

High Solubility in Acid (pH < 2): In highly acidic conditions, well below the pI, the carboxyl group is largely protonated (-COOH) and the amino group is protonated (-NH₃⁺). The overall positive charge enhances interaction with polar water molecules. The hydrochloride salt itself ensures these conditions upon dissolution in water.[5]

-

Minimum Solubility at the Isoelectric Point (pI ≈ 5.1): At the pI, the molecule exists predominantly as a zwitterion (-OOC-CH(R)-NH₃⁺), with a net charge of zero. The lack of a net charge minimizes electrostatic repulsion between molecules, allowing them to aggregate and precipitate more easily, resulting in the lowest solubility.[10][11]

-

Increased Solubility in Base (pH > 8.3): In alkaline conditions, the carboxyl group is deprotonated (-COO⁻) and the thiol group also begins to deprotonate (-S⁻), creating a net negative charge that again promotes solubility.

The Double-Edged Sword of Temperature

While gentle warming can increase the rate of dissolution and, in some cases, the equilibrium solubility, it comes with a significant risk.[11] Temperature accelerates the primary degradation pathway for cysteine: oxidation.

The Imperative of Oxidative Stability

The most significant challenge in working with cysteine solutions is its rapid oxidation to L-cystine. Two molecules of cysteine are oxidized to form a disulfide bond, yielding one molecule of cystine.[16]

Cysteine (Soluble) ⇌ Cystine (Poorly Soluble)

This is not just a chemical modification; it is a solubility catastrophe. L-cystine is significantly less soluble in aqueous solutions at or near neutral pH and will readily precipitate, leading to turbidity, loss of active ingredient, and inconsistent experimental results.[11][16]

Key Catalysts for Oxidation:

-

pH: The thiolate anion (R-S⁻), which forms at neutral and alkaline pH, is the species susceptible to oxidation. Therefore, oxidation is significantly faster at pH > 7.[10][16]

-

Oxygen: Dissolved atmospheric oxygen is the primary oxidizing agent.[16]

-

Metal Ions: Trace metal ions can catalyze the oxidation reaction.[16]

This understanding dictates the stringent handling requirements outlined in the experimental protocol below.

Caption: Key factors governing the solubility and stability of DL-Cysteine HCl.

Protocol: Isothermal Equilibrium Method for Solubility Determination

This protocol describes a robust method for determining the equilibrium solubility of DL-cysteine hydrochloride hydrate. The design emphasizes self-validation by incorporating steps to mitigate the known chemical instabilities of the analyte, ensuring the data generated is accurate and reliable.

Principle

The isothermal shake-flask method is the gold standard for solubility measurement. An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. After separating the solid and liquid phases, the concentration of the solute in the supernatant is quantified, representing the equilibrium solubility under those conditions.

Materials & Reagents

-

DL-Cysteine Hydrochloride Hydrate (high purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Inert gas (Nitrogen or Argon)

-

EDTA (optional, as a chelating agent)

-

Calibrated analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS), or another validated quantitative method.

Step-by-Step Methodology

-

Solvent Preparation (The Causality of Purity):

-

Rationale: To prevent premature oxidation, dissolved oxygen must be removed from the solvent.

-

Action: Sparge the solvent with an inert gas (Nitrogen or Argon) for at least 30 minutes. If working with aqueous solutions, using high-purity, freshly deionized water is critical to minimize metal ion contamination.[15][16]

-

-

Sample Preparation:

-

Rationale: A true equilibrium requires an excess of the solid phase to remain after saturation is achieved.

-

Action: In a suitable vessel (e.g., a glass vial with a PTFE-lined cap), add a pre-weighed amount of solvent. Add an excess amount of DL-cysteine hydrochloride hydrate. The excess should be clearly visible.

-

-

Inert Atmosphere Overlay:

-

Rationale: To prevent oxygen from the headspace from dissolving into the solvent during equilibration.

-

Action: Gently flush the headspace of the vial with the inert gas before sealing tightly.[16]

-

-

Equilibration:

-

Rationale: Reaching equilibrium is a time-dependent process. Insufficient time leads to an underestimation of solubility. The required time (typically 24-72 hours) should be determined by taking measurements at different time points until the concentration plateaus.

-

Action: Place the sealed vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate continuously.

-

-

Phase Separation:

-